molecular formula C11H24Cl2N2O2 B6602849 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride CAS No. 2059970-87-3

1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride

Cat. No.: B6602849
CAS No.: 2059970-87-3
M. Wt: 287.22 g/mol
InChI Key: HFSGZJWLQOOHHE-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a tetrahydro-2H-pyran (oxane) moiety substituted with an aminomethyl group at its 4-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.2ClH/c12-9-11(3-7-15-8-4-11)13-5-1-10(14)2-6-13;;/h10,14H,1-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSGZJWLQOOHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2(CCOCC2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride involves multiple steps, typically starting with the preparation of the oxane and piperidine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives vary significantly in pharmacological activity based on substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Pharmacological Target Binding Affinity (Ki/EC50) Salt Form Key Findings
1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride 4-(Aminomethyl)oxan-4-yl Not explicitly stated N/A Dihydrochloride Likely high solubility due to dihydrochloride salt; structural similarity to 5-HT receptor ligands .
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Quinolin-3-yl, naphthalen-2-yloxypropyl 5-HT1F antagonist Ki = 11 nM (5-HT1F) Hydrochloride High specificity for 5-HT1F over 5-HT1A (Ki >343 nM for 5-HT2B); nonspecific luminescence inhibition at ≥3 μM .
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride 1-Methyl Not specified N/A Hydrochloride Enhanced solubility and stability; used as a building block in medicinal chemistry .
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride 1-Phenethyl Not specified N/A Dihydrochloride Similar dihydrochloride salt; potential CNS applications due to phenethyl group .
1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride 2-(4-Methoxyphenyl)ethyl Not specified N/A Dihydrochloride Structural focus on aromatic substituents; safety data available .

Pharmacological Specificity and Receptor Interactions

  • 5-HT1F Antagonism: The compound in demonstrates potent and selective 5-HT1F antagonism (Ki = 11 nM) due to its bulky quinolin-3-yl and naphthalen-2-yloxypropyl substituents, which likely enhance receptor binding. In contrast, the target compound’s oxane substituent may favor interactions with other GPCRs or transporters .
  • Salt Form Impact: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility compared to monohydrochloride derivatives (e.g., ), critical for in vivo bioavailability .

Biological Activity

1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride, with the CAS number 2059970-87-3, is a chemical compound that has garnered interest in biological research due to its potential therapeutic applications. This compound features a unique structure combining piperidine and oxane rings, which may contribute to its diverse biological activities.

  • Molecular Formula : C11H24Cl2N2O2
  • Molecular Weight : 287.23 g/mol
  • IUPAC Name : 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exert effects through:

  • Enzyme inhibition : Potential inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
  • Receptor binding : Possible interactions with neurotransmitter receptors, influencing neurotransmission and related biological functions.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease.
CompoundIC50 (µM)Target
Compound A2.14 ± 0.003AChE
Compound B0.63 ± 0.001Urease

Neuroprotective Effects

Some piperidine derivatives are known for their neuroprotective effects, which may be relevant for conditions such as neuropathic pain. Ongoing clinical trials are exploring these potential benefits further.

Case Studies and Research Findings

  • Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their biological activities, including antibacterial and enzyme inhibition profiles. The findings suggested that structural modifications could enhance biological efficacy .
  • In Silico Docking Studies : In silico studies have indicated possible binding interactions of similar compounds with amino acid residues in target proteins, suggesting a mechanism for their biological activity .
  • Clinical Trials : While specific trials on this compound are not extensively documented, related piperidine compounds have shown promising results in clinical phases for treating conditions like diabetic neuropathy .

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